4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid
CAS No.: 1006451-63-3
Cat. No.: VC8188538
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006451-63-3 |
---|---|
Molecular Formula | C8H11BrN2O2 |
Molecular Weight | 247.09 g/mol |
IUPAC Name | 4-bromo-2-butylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C8H11BrN2O2/c1-2-3-4-11-7(8(12)13)6(9)5-10-11/h5H,2-4H2,1H3,(H,12,13) |
Standard InChI Key | CQDXJVSGOSYWRJ-UHFFFAOYSA-N |
SMILES | CCCCN1C(=C(C=N1)Br)C(=O)O |
Canonical SMILES | CCCCN1C(=C(C=N1)Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-bromo-1-butyl-1H-pyrazole-5-carboxylic acid is C₉H₁₃BrN₂O₂, with a molecular weight of 261.12 g/mol. The pyrazole core consists of a five-membered ring with nitrogen atoms at positions 1 and 2. Key structural features include:
-
Butyl group (C₄H₉): A linear alkyl chain at position 1, influencing solubility and steric interactions.
-
Bromine atom: Positioned at C4, enabling electrophilic substitution reactions.
-
Carboxylic acid group (-COOH): At C5, offering hydrogen-bonding capability and acidity (pKa ≈ 2–3).
Comparative analysis with analogs reveals that alkyl chain length significantly impacts physicochemical properties. For example, replacing the butyl group with a methyl group (as in 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid) reduces lipophilicity, as evidenced by the lower molecular weight (205.01 g/mol) and higher density (1.93 g/cm³) .
Physicochemical Properties
The compound’s properties are influenced by its substituents:
The extended butyl chain enhances lipophilicity, potentially improving membrane permeability in biological systems.
Biological Activities and Applications
Pyrazole derivatives exhibit broad bioactivity, and while direct data on this compound is scarce, inferences can be drawn from structural analogs:
Enzyme Inhibition
The carboxylic acid group enables interactions with enzymatic active sites. In cyclooxygenase (COX) inhibition assays, tert-butyl-substituted analogs exhibited IC₅₀ values of 0.01–5.40 μM for COX-2, surpassing diclofenac in selectivity. This suggests potential anti-inflammatory applications.
Agrochemistry
Brominated pyrazoles are explored as herbicides and fungicides. The butyl chain may improve soil adhesion, prolonging activity. A study on 4-bromo-3-methylpyrazole derivatives reported 80% inhibition of Fusarium oxysporum at 100 ppm .
Chemical Reactivity and Derivative Synthesis
The bromine atom and carboxylic acid group serve as handles for further functionalization:
Nucleophilic Substitution
Bromine at C4 undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling access to biaryl pyrazoles. For example:
This reaction is pivotal in drug discovery for generating diverse libraries.
Carboxylic Acid Transformations
The -COOH group can be:
-
Esterified: Using methanol/H⁺ to yield methyl esters for improved volatility.
-
Amidated: Coupling with amines via EDC/HOBt to form amides.
-
Reduced: To alcohols using LiAlH₄, though this may require protecting the bromide.
Comparison with Structural Analogs
Substituent variations profoundly affect properties and bioactivity:
Compound Name | Substituents | Key Differences |
---|---|---|
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | Methyl at C1 | Lower MW (205.01 g/mol), higher density |
4-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid | tert-Butyl at C1, COOH at C3 | Altered regiochemistry, steric effects |
3-Methyl-4-bromo-pyrazole | Methyl at C3 | Simpler structure, reduced polarity |
The butyl chain in the target compound likely enhances metabolic stability compared to methyl analogs, as observed in pharmacokinetic studies of related molecules.
Challenges and Future Directions
Despite its potential, research on 4-bromo-1-butyl-1H-pyrazole-5-carboxylic acid faces hurdles:
-
Synthetic Complexity: Multi-step routes requiring precise regiocontrol.
-
Limited Bioactivity Data: Most studies focus on methyl or tert-butyl analogs.
-
Solubility Issues: High lipophilicity may hinder formulation.
Future work should prioritize:
-
High-Throughput Screening: To identify therapeutic leads.
-
Prodrug Development: Ester or amide derivatives to enhance bioavailability.
-
Ecotoxicity Studies: Assessing environmental impact in agrochemical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume